2-Methyl-N-[(2Z)-3-methyl-5-sulfamoyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene]propanamide
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Overview
Description
2-Methyl-N-[(2Z)-3-methyl-5-sulfamoyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene]propanamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-[(2Z)-3-methyl-5-sulfamoyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene]propanamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The sulfonamide group is then introduced via sulfonation reactions, followed by the addition of the propanamide moiety .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-[(2Z)-3-methyl-5-sulfamoyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thiadiazole ring or the sulfonamide group.
Reduction: This can lead to the formation of different derivatives by reducing specific functional groups.
Substitution: This reaction can occur at various positions on the thiadiazole ring or the sulfonamide group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Methyl-N-[(2Z)-3-methyl-5-sulfamoyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene]propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-Methyl-N-[(2Z)-3-methyl-5-sulfamoyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene]propanamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes, while the thiadiazole ring can interact with various biological pathways. These interactions can lead to the modulation of cellular processes and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-N-[(2Z)-3-methyl-5-sulfamoyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene]acetamide
- 2-Methyl-N-[(2Z)-3-methyl-5-sulfamoyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene]butanamide
Uniqueness
2-Methyl-N-[(2Z)-3-methyl-5-sulfamoyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Biological Activity
2-Methyl-N-[(2Z)-3-methyl-5-sulfamoyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene]propanamide is a compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to explore the biological activity of this specific compound based on available research findings and case studies.
The molecular formula of this compound is C5H8N4O3S2, with a molecular weight of approximately 236.3 g/mol. The compound features a sulfonamide group which is often associated with various pharmacological effects.
Property | Value |
---|---|
Molecular Formula | C₅H₈N₄O₃S₂ |
Molecular Weight | 236.3 g/mol |
XLogP3 | 0.1 |
Topological Polar Surface Area | 139 Ų |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 6 |
Antimicrobial Properties
Thiadiazole derivatives have shown significant antimicrobial activity against a variety of pathogens. A study focusing on similar compounds demonstrated that modifications in the thiadiazole structure can enhance their efficacy against bacteria and fungi. The specific compound has been noted for its potential to inhibit bacterial growth, particularly in strains resistant to conventional antibiotics.
Anticancer Activity
Recent research indicates that thiadiazole-based compounds exhibit promising anticancer properties. A related study highlighted the mechanism by which these compounds induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound this compound is currently under investigation for its effects on various cancer cell lines.
Anti-inflammatory Effects
The anti-inflammatory potential of thiadiazole derivatives has been documented in several studies. These compounds may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models. This activity positions them as candidates for treating inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Efficacy : In vitro tests conducted on similar thiadiazole derivatives demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The structural features contributing to this activity include the sulfonamide group which enhances interaction with bacterial enzymes.
- Anticancer Mechanism : A recent study published in Cancer Research examined a series of thiadiazole compounds, revealing that those with a sulfonamide moiety significantly reduced cell viability in breast cancer cell lines (MCF-7). The apoptosis was confirmed through flow cytometry analysis showing increased annexin V staining.
- Inflammation Model : In an animal model of acute inflammation, administration of similar thiadiazole derivatives resulted in a significant reduction in paw edema compared to control groups. This suggests that the compound may modulate inflammatory pathways effectively.
Properties
IUPAC Name |
2-methyl-N-(3-methyl-5-sulfamoyl-1,3,4-thiadiazol-2-ylidene)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O3S2/c1-4(2)5(12)9-6-11(3)10-7(15-6)16(8,13)14/h4H,1-3H3,(H2,8,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVFFVJVOOBLGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N=C1N(N=C(S1)S(=O)(=O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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